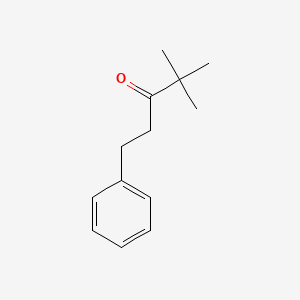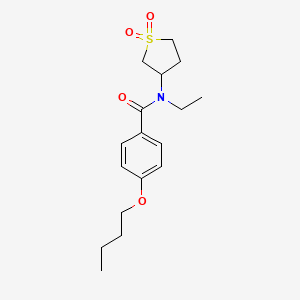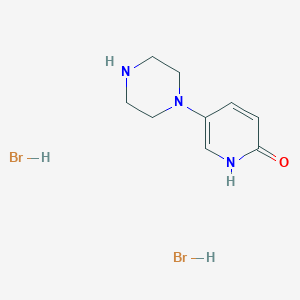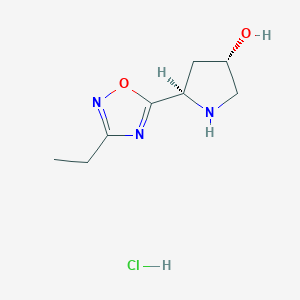![molecular formula C21H14ClF3N2O B2755520 benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether CAS No. 151387-71-2](/img/structure/B2755520.png)
benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether (BClTFPI) is an important organic compound used in a variety of scientific research applications. BClTFPI is a type of heterocyclic compound, which contains an aromatic ring of five atoms (benzene) fused with an indole ring, and a chlorine atom attached to a trifluoromethyl group. This compound is used in a wide range of applications, including the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Mix-and-Heat Benzylation of Alcohols
A study by Poon and Dudley (2006) describes the use of 2-benzyloxy-1-methylpyridinium triflate as a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. This process occurs in good to excellent yield, demonstrating a straightforward method for the benzylation of a wide range of alcohols. The synthesis and reactivity of this compound underscore its utility in organic synthesis, providing a versatile tool for modifying alcohol functionalities through benzylation (Poon & Dudley, 2006).
Oxidative Cleavage and Synthesis of Benzyl Ethers
Pradhan, Bobbitt, and Bailey (2009) report on the oxidative cleavage of benzylic and related ethers using an oxoammonium salt. This method efficiently produces aromatic aldehydes and alcohols from benzylic ethers and related substrates. The study highlights the potential for selective oxidation reactions in organic synthesis, particularly for the transformation of benzylic ethers into valuable chemical intermediates (Pradhan, Bobbitt, & Bailey, 2009).
Catalytic Enantioselective Synthesis
Ziegler and Fu (2016) describe a phosphine-catalyzed synthesis of benzylic ethers via the oxidation of benzylic C-H bonds. This method offers a new approach to the enantioselective synthesis of benzylic ethers, highlighting the potential for developing bioactive molecules and intermediates in organic chemistry through catalytic processes. The process underscores the importance of enantioselective methods in the synthesis of complex organic molecules with high precision (Ziegler & Fu, 2016).
Novel Synthetic Routes for Heterocyclic Compounds
Katritzky et al. (2000) report on the novel synthesis routes for heterocyclic compounds, utilizing benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether as a key intermediate. This research provides a general and efficient approach for the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and other heterocyclic compounds, demonstrating the chemical's versatility as a synthon in the construction of complex heterocyclic structures (Katritzky et al., 2000).
Mecanismo De Acción
Mode of Action
The presence of the trifluoromethyl group and the pyridinyl group in its structure suggests that it might interact with its targets through a nucleophilic attack .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-18-11-16(21(23,24)25)12-26-20(18)27-9-8-15-10-17(6-7-19(15)27)28-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFZHGIVGKANGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)
![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)
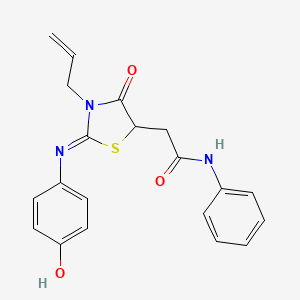
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)
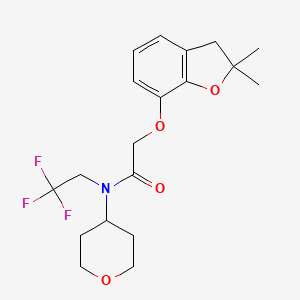
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
